molecular formula C11H12F2N2O B6949395 N-(2,3-difluorophenyl)-3-methylazetidine-3-carboxamide

N-(2,3-difluorophenyl)-3-methylazetidine-3-carboxamide

Cat. No.: B6949395
M. Wt: 226.22 g/mol
InChI Key: WOTYUPPCYBYAPZ-UHFFFAOYSA-N
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Description

N-(2,3-difluorophenyl)-3-methylazetidine-3-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group attached to a methylazetidine carboxamide structure. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it valuable for diverse applications.

Properties

IUPAC Name

N-(2,3-difluorophenyl)-3-methylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c1-11(5-14-6-11)10(16)15-8-4-2-3-7(12)9(8)13/h2-4,14H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTYUPPCYBYAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C(=O)NC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-difluorophenyl)-3-methylazetidine-3-carboxamide typically involves the reaction of 2,3-difluoroaniline with 3-methylazetidine-3-carboxylic acid or its derivatives. The reaction is often carried out under controlled conditions using appropriate solvents and catalysts to ensure high yield and purity. Common synthetic routes include:

    Condensation Reaction: This involves the reaction of 2,3-difluoroaniline with 3-methylazetidine-3-carboxylic acid chloride in the presence of a base such as triethylamine.

    Amidation Reaction: This involves the direct coupling of 2,3-difluoroaniline with 3-methylazetidine-3-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of scalable reaction conditions, purification techniques, and waste management practices.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-difluorophenyl)-3-methylazetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,3-difluorophenyl)-3-methylazetidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,3-difluorophenyl)-3-methylazetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-difluorophenyl)-2-fluorobenzamide
  • N-(2,3-difluorophenyl)-4-methylazetidine-3-carboxamide
  • N-(2,3-difluorophenyl)-3-ethylazetidine-3-carboxamide

Uniqueness

N-(2,3-difluorophenyl)-3-methylazetidine-3-carboxamide stands out due to its specific combination of a difluorophenyl group and a methylazetidine carboxamide structure. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

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